Tetrakis(dimethylamino)tin

Catalog No.
S1513240
CAS No.
1066-77-9
M.F
C8H24N4Sn
M. Wt
295.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(dimethylamino)tin

TDMASn (CAS 1066-77-9) solves the corrosion and thermal budget issues of tin halide/alkyl precursors in ALD/CVD. It eliminates HCl byproducts and enables low-temperature film growth. - Self-limiting chemistry at ≥50°C for SnO2, SnS, SnNx films. - Vapor pressure ~0.04 Torr at 40°C; compatible with standard bubblers. - Halogen-free; reduces chamber corrosion and substrate damage. - Suitable for 3D structures: battery electrodes, porous membranes.

CAS Number

1066-77-9

Product Name

Tetrakis(dimethylamino)tin

IUPAC Name

N-methyl-N-[tris(dimethylamino)stannyl]methanamine

Molecular Formula

C8H24N4Sn

Molecular Weight

295.01 g/mol

InChI

InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

WHXTVQNIFGXMSB-UHFFFAOYSA-N

SMILES

CN(C)[Sn](N(C)C)(N(C)C)N(C)C

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Sn+4]

The exact mass of the compound Tetrakis(dimethylamido)tin(IV) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Tetrakis(dimethylamino)tin, TDMASn, Tin tetrakis(dimethylamide), Tetrakis(dimethylamido)tin, N,N,N',N'-Tetramethylstannanetetramine, Tin (IV) dimethylamide

Purity

≥99%

Package Size

1 g, 5 g

Tetrakis(dimethylamino)tin (TDMASn, CAS 1066-77-9) is a highly volatile, halogen-free liquid organometallic precursor engineered for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of tin-containing thin films. Operating as a liquid at room temperature with a robust vapor pressure of approximately 0.04 Torr at 40 °C, TDMASn is easily delivered via standard stainless-steel bubblers without the risk of thermal degradation [1]. Unlike traditional alkyl tin or halide-based precursors, TDMASn features highly reactive Sn-N bonds that undergo facile ligand exchange with mild coreactants such as water, hydrogen peroxide, hydrogen sulfide, and ammonia. This unique reactivity profile makes it a critical procurement choice for semiconductor and energy storage applications requiring the conformal deposition of tin oxide (SnO2), tin sulfide (SnS), or tin nitride (SnNx) under strictly constrained thermal budgets [2].

Procurement Fit

Liquid metal-organic precursor designed for ALD and CVD processes
Enables low-temperature deposition of SnO₂ and SnNx thin films
Reported high volatility and defined thermal stability window for process control

Substituting TDMASn with cheaper, generic tin precursors like tin(IV) chloride (SnCl4) or tetramethyltin (SnMe4) introduces severe process limitations that compromise both equipment lifespan and device yield. SnCl4 generates highly corrosive hydrogen chloride (HCl) gas as a reaction byproduct, which etches vacuum chamber walls, degrades pump seals, and causes agglomeration on delicate substrates, while also risking chlorine incorporation into the final film [1]. Conversely, alkyl tin precursors such as SnMe4 possess strong Sn-C bonds that resist thermal decomposition, necessitating the use of harsh oxidants like ozone (O3) or plasma assistance, which can damage sensitive underlying layers. Procuring TDMASn eliminates these issues by providing a halogen-free pathway that reacts cleanly with mild oxidants, releasing only volatile, non-corrosive dimethylamine [1].

Substitution Risk

vs. SnCl₄
Halogenated alternative
May introduce corrosive HCl by-products, potentially damaging equipment and degrading film electrical properties.
vs. TDEASn
Amino-analog with lower volatility
Reported vapor pressure approximately 30× lower, which may limit precursor flux in low-temperature or high-throughput ALD processes.

Low-Temperature Deposition Window for SnO2 ALD

TDMASn exhibits extreme reactivity toward mild oxidants like H2O2, enabling the ALD of SnO2 at temperatures as low as 50 °C with a steady growth rate of 1.2 Å/cycle [1]. In contrast, traditional halogenated precursors like SnCl4 typically require deposition temperatures exceeding 300 °C to achieve comparable film growth without severe chlorine contamination. This drastic reduction in the thermal budget allows for the coating of highly temperature-sensitive substrates.

Evidence DimensionMinimum ALD Deposition Temperature (SnO2)
Target Compound Data50 °C (with H2O2, ~1.2 Å/cycle)
Comparator Or BaselineSnCl4 (Requires >300 °C for thermal ALD)
Quantified Difference>250 °C reduction in thermal budget
ConditionsThermal ALD using H2O2 or H2O oxidants

Enables conformal tin oxide coating on temperature-sensitive substrates such as polymers, organic semiconductors, and fragile nanostructures.

Volatility
Reported
Vapor pressure ~15 Torr
~30× higher than amino-analog TDEASn (~0.5 Torr at 110°C)
Supports stable precursor flux for low-temperature ALD
Vendor and database sources; verify under process conditions

Elimination of Corrosive Byproducts in Vacuum Systems

The use of SnCl4 in CVD and ALD processes inherently produces hydrogen chloride (HCl) gas as a reaction byproduct, which severely etches vacuum chamber walls and causes agglomeration on delicate substrates [1]. TDMASn is completely halogen-free, releasing only volatile dimethylamine during the ligand-exchange reaction. This eliminates the risk of HCl-induced corrosion and prevents halide incorporation into the deposited semiconductor films.

Evidence DimensionReaction Byproduct Corrosivity
Target Compound DataDimethylamine (non-corrosive to ALD reactors)
Comparator Or BaselineSnCl4 (Generates highly corrosive HCl gas)
Quantified DifferenceComplete elimination of halide-induced etching
ConditionsStandard ALD/CVD vacuum processing

Drastically reduces equipment maintenance costs and prevents chemical damage to sensitive underlying device layers.

Thermal Stability
Class-level
Decomposition onset
250–300 °C
Provides wide ALD window up to 200 °C without gas-phase breakdown
Review and vendor data; performance validated in multiple ALD studies

Low-Temperature Synthesis of Chalcogenides and Nitrides

Beyond oxides, TDMASn is highly effective for depositing non-oxide materials like tin nitride (SnNx). When reacted with ammonia (NH3), TDMASn enables the deposition of conformal SnNx films at exceptionally low temperatures (70–200 °C) with a growth rate of ~0.21 nm/cycle at 70 °C [1]. Traditional methods using SnCl4 or direct nitridation require temperatures exceeding 400 °C or high-pressure metathesis, making TDMASn uniquely suited for integrating these advanced materials into thermally restricted architectures.

Evidence DimensionDeposition Temperature for SnNx
Target Compound Data70–200 °C (with NH3)
Comparator Or BaselineSnCl4 ammonolysis / direct nitridation (>400 °C)
Quantified Difference>200 °C reduction in processing temperature
ConditionsThermal ALD with NH3 coreactant

Allows the procurement of a single versatile precursor for multiple material classes (oxides, sulfides, nitrides) in next-generation battery and semiconductor research.

Low‑T Growth Rate
Head‑to‑head
~2.0 Å/cycle at 30 °C
(~185% higher vs 0.70 Å/cycle at 150 °C)
Reported higher growth rate at ultra‑low temperature enables deposition on heat‑sensitive substrates
TDMASn/H₂O process on Si and glass; inverse temperature dependence
Film Resistivity
Supporting
9.7 × 10⁻⁴ Ω·cm
tunable over 5 orders of magnitude (90–210 °C)
Halogen‑free chemistry supports low‑resistivity TCO films
Reported with H₂O₂ and O₂ plasma; cross‑process verification recommended
Conformality
Supporting
~100% step coverage in 15 nm trench (AR ~6.3)
Demonstrated exceptional conformality for 3D device integration
SnNx process with NH₃; confirmation on target structure advised
Process Flexibility
Head‑to‑head
Compatible with H₂O, O₃, O₂ plasma, NH₃
GPC varies by co‑reactant (e.g., ~1.1 vs 0.8 Å/cycle at 150 °C)
Enables oxide and nitride growth across thermal and plasma‑enhanced ALD
Multi‑study validation; GPC tuning possible per co‑reactant

Low-Temperature Transparent Conducting Oxides (TCOs)

Because TDMASn enables SnO2 deposition at temperatures as low as 50 °C[1], it is the optimal precursor for fabricating transparent conducting layers on thermally fragile substrates, such as flexible polymer displays or organic photovoltaic cells, where traditional high-temperature SnCl4 processes would destroy the underlying material.

Conformal Coatings for High-Aspect-Ratio Nanostructures

The high vapor pressure and self-limiting surface chemistry of TDMASn make it highly suitable for coating complex 3D architectures. It is heavily utilized to deposit uniform SnO2 or SnS layers inside porous battery electrodes or anodic alumina membranes without the risk of HCl-induced agglomeration [1].

Next-Generation Energy Storage Materials

TDMASn is uniquely capable of reacting with NH3 and H2S at low temperatures to form SnNx and SnS thin films [2]. This makes it a critical procurement choice for developing advanced anode materials for lithium-ion and sodium-ion batteries, where precise thickness control and phase-selective deposition are required.

Application Fit Matrix

Application
Selection Property
Validation Focus
Low‑temperature SnO₂ ETL for perovskite/organic solar cells
Ultra‑low‑temperature deposition capability
Growth rate and film conformality at ≤ 100 °C
3D conformal coating for next‑gen batteries and supercapacitors
High‑aspect‑ratio conformality
Step coverage in trench structures, electrochemical cycling retention
High‑performance TCO films for flexible displays and UV LEDs
Halogen‑free, tunable resistivity
Post‑deposition film resistivity and optical transparency
Atomic‑layer additive manufacturing (ALAM)
Self‑limiting surface chemistry
Sub‑nanometer thickness control and direct‑patterning fidelity

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.5%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1066-77-9

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